molecular formula C11H13F3N2O2 B12554240 N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide CAS No. 194098-62-9

N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide

Cat. No.: B12554240
CAS No.: 194098-62-9
M. Wt: 262.23 g/mol
InChI Key: JFGUEQBNBUGDFO-UHFFFAOYSA-N
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Description

N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide is an organic compound known for its applications in biochemical and pharmaceutical research. It is a solid substance with a chemical formula of C10H15N3O and a molecular weight of 193.25 g/mol. This compound is colorless to yellowish crystalline powder at room temperature and has some solubility in various solvents .

Preparation Methods

The preparation of N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide typically involves a multi-step reaction. One common method is the hydrogenation reduction reaction of acetophenone and p-nitroaniline to prepare N-(4-aminophenethyl) aniline. This intermediate is then reacted with methyl ammonium chloride to obtain the target product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly involving the amino and phenoxy groups.

Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide can be compared with similar compounds such as N-[2-(4-aminophenoxy)ethyl]acetamide. While both compounds share similar structural features, this compound is unique due to the presence of the trifluoro group, which imparts distinct chemical properties and reactivity. Other similar compounds include various derivatives of aminophenoxyethyl and methylacetamide .

Properties

CAS No.

194098-62-9

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

IUPAC Name

N-[2-(4-aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide

InChI

InChI=1S/C11H13F3N2O2/c1-16(10(17)11(12,13)14)6-7-18-9-4-2-8(15)3-5-9/h2-5H,6-7,15H2,1H3

InChI Key

JFGUEQBNBUGDFO-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC1=CC=C(C=C1)N)C(=O)C(F)(F)F

Origin of Product

United States

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